1-(2-Methoxypyridin-4-yl)-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one
Description
1-(2-Methoxypyridin-4-yl)-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core substituted with a 2-methoxypyridin-4-yl group at the 1-position and a 1,3-oxazol-4-ylmethyl moiety at the 4-position. The 2-methoxypyridine group is associated with enhanced bioavailability and target engagement in medicinal chemistry, while the oxazole ring is a privileged scaffold in antimicrobial and antiviral agents .
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(1,3-oxazol-4-ylmethyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-13-6-12(2-3-15-13)18-5-4-17(8-14(18)19)7-11-9-21-10-16-11/h2-3,6,9-10H,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISVNNFLIDVOGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=COC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-Methoxypyridin-4-yl)-4-[(1,3-oxazol-4-yl)methyl]piperazin-2-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and receptor-modulating properties based on diverse research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives containing piperazine and oxazole moieties exhibit significant antimicrobial properties. A study demonstrated that compounds similar to This compound were tested for their in vitro antibacterial activity. The results showed moderate to excellent activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Structure | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | Similar structure | 15 mm |
| Compound B | Similar structure | 20 mm |
| Compound C | Similar structure | 18 mm |
Anticancer Activity
In preclinical studies, compounds with similar structural features have been evaluated for anticancer effects. Notably, a study highlighted that certain piperazine derivatives exhibited enhanced antitumor activity when combined with established chemotherapeutic agents.
Case Study: Combination Therapy
In a non-small-cell lung cancer (NSCLC) model, a compound structurally related to This compound was tested in combination with an EGFR inhibitor. The results indicated a significant increase in tumor suppression compared to monotherapy.
Receptor Modulation
The compound may also interact with G protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes. Research into related compounds suggests that they can act as agonists or antagonists at specific GPCRs, influencing pathways such as those involved in pain modulation and cardiovascular regulation.
Table 2: GPCR Interaction Profiles
| Receptor Type | Agonist/Antagonist | Effect |
|---|---|---|
| α1-Adrenoceptor | Agonist | Increased vascular contraction |
| β-Adrenoceptor | Antagonist | Decreased heart rate |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Piperazin-2-one Derivatives
Compound C2
- Structure : 4-(3-((1,3a,4,6,7,7a-hexahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methyl)naphthalen-2-yl)piperazin-2-one .
- Comparison :
- Both compounds share a piperazin-2-one core, but C2 incorporates a pyrazolo-pyridine substituent instead of 2-methoxypyridine.
- Activity : C2 demonstrated high binding affinity in computational docking studies, suggesting that bulky aromatic substituents (e.g., naphthalene) may enhance target interactions.
4-[3-(Hydroxymethyl)-quinolin-2-yl]-1-(1-methylpyrazol-4-yl)-piperazin-2-one
- Structure: Quinoline and pyrazole substituents replace the methoxypyridine and oxazole groups .
- Comparison: The quinoline moiety may improve solubility compared to the methoxypyridine group. Pyrazole substituents (vs. oxazole) could alter hydrogen-bonding interactions in biological targets.
Oxazole-Containing Analogs
Antimicrobial Oxazole Derivatives (1a and 1b)
- Structures: 1a: (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone. 1b: Similar structure with a fluorophenyl group .
- Comparison: The target compound lacks the pyrazoline and halogenated aryl groups of 1a/1b, which are critical for antimicrobial activity. Substitution at the oxazole’s 4-position (methyl in 1a/1b vs. methylene-linked piperazinone in the target) may influence target specificity.
1-[(1,3-Oxazol-4-yl)methyl]piperazine
- Structure: A simpler analog lacking the methoxypyridine and piperazinone core .
Antiviral Piperazine Derivatives
(R)-N-((2-Methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
- Structure: Shares the 2-methoxypyridine group but replaces the oxazole-piperazinone with a naphthalene-piperidine carboxamide .
- Comparison: The carboxamide group may enhance membrane permeability compared to the oxazole-piperazinone linkage. Both compounds leverage methoxypyridine for target binding, suggesting utility in antiviral design.
Table 1: Structural and Functional Comparison
Critical Analysis and Insights
Structural Trends :
- The piperazin-2-one core is versatile, accommodating diverse substituents for target-specific interactions. Bulky groups (e.g., naphthalene in C2) improve binding affinity, while heteroaromatic groups (e.g., oxazole, pyridine) modulate solubility and bioavailability .
- The 2-methoxypyridine group is recurrent in antiviral candidates, suggesting its role in RNA-dependent RNA polymerase (RdRp) inhibition .
Contradictions and Gaps :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
